1-Bromo-2-ethoxynaphthalene

Regioselective halogenation Solid-supported reagents Naphthalene functionalization

1-Bromo-2-ethoxynaphthalene (CAS 50389-70-3) solves the regioisomer problem inherent to unsubstituted bromonaphthalenes. Its 2-ethoxy directing group ensures exclusive 1-bromination and enhances Suzuki-Miyaura coupling yields via electron donation. • Exclusive 1-bromination - no regioisomer separation needed • Enhanced C-Br bond activation accelerates cross-coupling • OLED precursor: functionalized naphthalene core for extended π-systems • Solid (mp 66 °C); ≥97% purity for reproducible performance

Molecular Formula C12H11BrO
Molecular Weight 251.12 g/mol
CAS No. 50389-70-3
Cat. No. B1337326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-ethoxynaphthalene
CAS50389-70-3
Molecular FormulaC12H11BrO
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)Br
InChIInChI=1S/C12H11BrO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3
InChIKeyBUMQDJUGOXMLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-ethoxynaphthalene (CAS 50389-70-3): Core Properties and Comparative Positioning for Scientific Procurement


1-Bromo-2-ethoxynaphthalene (CAS 50389-70-3) is an aryl bromide building block featuring a naphthalene core with a bromine atom at the 1-position and an ethoxy group at the 2-position [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from isomeric or structurally analogous naphthalene derivatives. The compound serves primarily as a synthetic intermediate in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the ethoxy group modulates the electronic character of the aryl bromide moiety [2]. Its physical properties—melting point 66 °C, boiling point 197–199 °C at 20 Torr, and predicted density 1.393±0.06 g/cm³ at 20 °C—define handling and storage requirements in laboratory and pilot-scale settings .

Primary workflow Suzuki-Miyaura cross-coupling electrophile partner
Substituent effect Electron-donating ethoxy group activates C–Br bond
Synthesis origin Regioselective bromination of 2-ethoxynaphthalene

Why 1-Bromo-2-ethoxynaphthalene Cannot Be Directly Substituted by Generic 1-Bromo or 2-Bromo Naphthalene Analogs


Generic substitution with unsubstituted 1-bromonaphthalene or 2-bromonaphthalene fails because the 2-ethoxy substituent in 1-bromo-2-ethoxynaphthalene fundamentally alters the electronic distribution on the naphthalene ring. The ethoxy group is a strong electron-donating substituent via resonance, which activates the ring toward electrophilic aromatic substitution at specific positions and modulates the reactivity of the adjacent C–Br bond in cross-coupling reactions [1]. This electronic perturbation directly impacts Suzuki-Miyaura coupling yields and site-selectivity: aryl bromides bearing electron-donating groups consistently exhibit higher coupling efficiencies compared to those with electron-withdrawing or no substituents [2]. Furthermore, the regioselective synthesis of 1-bromo-2-alkoxynaphthalenes via solid-supported copper(II) bromide is a deliberate synthetic outcome that cannot be replicated by simple bromination of unsubstituted naphthalene; the alkoxy group directs bromination exclusively to the 1-position, a selectivity not observed with naphthalene itself [3].

Electronic mismatch

Unsubstituted 1- or 2-bromonaphthalene lacks the ethoxy donor; coupling reactivity may shift and site selectivity may not be preserved.

Regiochemical outcome diverges

1-Alkoxynaphthalenes yield dimers under analogous bromination conditions; the 2-alkoxy pattern is required for monobromination at C1.

Quantitative Differentiation Evidence for 1-Bromo-2-ethoxynaphthalene vs. Structural Analogs


Synthesis Yield: 1-Bromo-2-ethoxynaphthalene via Regioselective Bromination of 2-Ethoxynaphthalene

The synthesis of 1-bromo-2-ethoxynaphthalene from 2-ethoxynaphthalene using alumina- or Kieselguhr-supported copper(II) bromide proceeds with preferential formation of the 1-bromo-2-alkoxy isomer. The reported yield for this transformation under optimized conditions is 94% [1]. In contrast, direct bromination of unsubstituted naphthalene typically yields a mixture of 1-bromo and 2-bromo isomers without this level of positional selectivity, and bromination of 2-naphthol derivatives under standard electrophilic conditions often produces dibrominated or oxidized byproducts.

Synthetic yield
Data to verify
94%
Reported high yield for regioselective bromination of 2-ethoxynaphthalene.
Kieselguhr-supported CuBr₂, benzene, 30 °C, 3 h.
Regioselective halogenation Solid-supported reagents Naphthalene functionalization

Regioselectivity of Bromination: Preferential 1-Position Bromination in 2-Alkoxynaphthalenes

Reaction of 2-alkoxynaphthalenes with alumina- or Kieselguhr-supported copper(II) bromide gives preferentially 1-bromo-2-alkoxynaphthalenes [1]. This regioselectivity is a direct consequence of the electron-donating ethoxy group at the 2-position, which activates the 1-position for electrophilic attack. In contrast, 1-alkoxynaphthalenes under identical conditions yield primarily dimers (4,4′-dialkoxy-1,1′-binaphthyls) rather than the monobrominated product, highlighting that the substitution pattern dictates the reaction outcome [1].

Regioselectivity
Head-to-head
1-Bromo-2-alkoxynaphthalene (preferential)
4,4′-Dialkoxy-1,1′-binaphthyls (dimer from 1-alkoxy)
Substitution pattern controls monobromination vs. dimerization outcome.
Supported CuBr₂ in benzene; regiochemistry confirmed by literature.
Electrophilic aromatic substitution Directing effects Copper(II) bromide supported reagents

Cross-Coupling Reactivity: Electron-Donating Ethoxy Group Enhances Suzuki-Miyaura Yields

A systematic study of Suzuki-Miyaura couplings in the synthesis of arylnaphthalenes demonstrated that aryl bromides bearing electron-donating substituents (such as alkoxy groups) afford higher coupling yields compared to those with electron-withdrawing substituents [1]. 1-Bromo-2-ethoxynaphthalene, with its strongly electron-donating ethoxy group, is expected to fall into the higher-yield category. While exact yields for this specific compound are not reported in the open literature, the class-level inference places it among the more reactive aryl bromides for this transformation [1].

Coupling reactivity
Class-level
Electron-donating OEt group associated with higher reported yields in Pd-catalyzed Suzuki couplings (class-level trend).
Compound-specific data not available; trend inferred from arylnaphthalene studies.
Pd(PPh₃)₄, K₂CO₃, toluene/MeOH/H₂O.
Suzuki-Miyaura coupling Electronic effects Arylnaphthalene synthesis

Micellar Solubility Advantage Over Pyridine Analogs

A vendor technical datasheet reports that 1-bromo-2-ethoxynaphthalene exhibits higher micellar solubility compared to other pyridine derivatives, an effect attributed to the electron-donating effect of the ethoxy group on the electron-rich naphthalene ring . While the comparator is a different heterocyclic class (pyridines), this property may be relevant for applications requiring aqueous or micellar media. No quantitative solubility values are provided in the open literature for direct analog comparison.

Micellar solubility
Data to verify
Qualitatively higher than pyridine derivatives (vendor datasheet).
Weak differentiator; no direct analog comparison or numerical data.
Vendor-reported; conditions unspecified.
Solubility Micellar systems Formulation

Physical Property Distinctions: Melting Point and Boiling Point for Handling and Purity Assessment

1-Bromo-2-ethoxynaphthalene has an experimentally determined melting point of 66 °C and a boiling point of 197–199 °C at 20 Torr . In comparison, the methoxy analog 1-bromo-2-methoxynaphthalene has a reported melting point of 44–46 °C , while 2-bromonaphthalene melts at 56–58 °C [1]. These differences are not merely academic; melting point is a critical parameter for assessing purity and for designing recrystallization protocols.

Melting point
Cross-study comparable
66 °C (1-bromo-2-ethoxy)
44–46 °C (methoxy analog), 56–58 °C (2-bromonaphthalene)
Reported higher mp may support recrystallization and purity assessment.
SciFinder experimental values.
Melting point Boiling point Compound characterization

Evidence-Based Application Scenarios Where 1-Bromo-2-ethoxynaphthalene Outperforms Analogs


Synthesis of 1-Aryl-2-ethoxynaphthalene Derivatives via Suzuki-Miyaura Coupling

1-Bromo-2-ethoxynaphthalene serves as the electrophilic partner in Suzuki-Miyaura cross-couplings to generate 1-aryl-2-ethoxynaphthalenes. The electron-donating ethoxy group enhances the reactivity of the adjacent C–Br bond, contributing to higher coupling yields compared to electron-deficient or unsubstituted aryl bromides [1]. This makes it a preferred building block for constructing biaryl systems where the 2-ethoxy substituent is either retained in the final product or serves as a latent handle for further functionalization.

Precursor for Regioselective Functionalization of Naphthalene Scaffolds

The 2-ethoxy group in 1-bromo-2-ethoxynaphthalene directs further electrophilic aromatic substitution reactions to specific positions on the naphthalene ring, enabling predictable and regioselective synthesis of more complex polycyclic aromatic compounds [1]. This is in contrast to unsubstituted bromonaphthalenes, which lack this directing influence and typically yield mixtures of regioisomers upon further functionalization.

Preparation of 2-Ethoxy-1-substituted Naphthalenes via Metal-Halogen Exchange

The bromine atom at the 1-position is susceptible to lithium-halogen exchange, enabling the introduction of diverse electrophiles at the 1-position while retaining the 2-ethoxy group. This sequence provides access to 1-substituted-2-ethoxynaphthalenes that are not readily accessible via direct electrophilic substitution of 2-ethoxynaphthalene alone [1]. The higher melting point (66 °C) of 1-bromo-2-ethoxynaphthalene facilitates purification and handling during this air-sensitive chemistry compared to lower-melting analogs .

Building Block for OLED and Organic Electronic Materials

Naphthalene derivatives bearing alkoxy substituents are frequently employed as intermediates in the synthesis of organic light-emitting diode (OLED) materials and organic semiconductors [1]. 1-Bromo-2-ethoxynaphthalene provides a functionalized naphthalene core that can be elaborated via cross-coupling to generate extended π-conjugated systems with tailored electronic properties. The ethoxy group contributes to the electronic tuning of the final material, an option not available with unsubstituted bromonaphthalene building blocks.

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling partner
Electron-rich aryl bromide (OEt donor)
Reported coupling yield context
Regioselective naphthalene functionalization
Ethoxy directing group effect
Regiochemical purity assessment
Lithium-halogen exchange precursor
C1 bromide lability with C2 ethoxy retention
Solid-state handling convenience
OLED material intermediate
Functionalized naphthalene core for π-system extension
Electronic property tuning potential

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